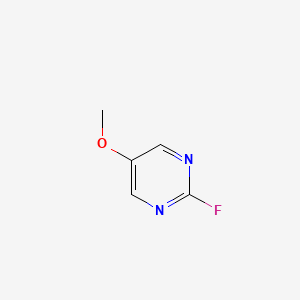

6-methyl-5,6,7,8-tetrahydroquinolin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methyl-5,6,7,8-tetrahydroquinolin-3-amine (6-MTHQA) is an important organic compound that has been studied extensively for its potential applications in synthetic chemistry, drug development, and scientific research. It is a derivative of the quinoline family, which is composed of aromatic compounds that have a nitrogen atom in the ring structure. 6-MTHQA has a variety of interesting properties, including strong absorption of UV light, low toxicity, and good solubility in organic solvents.

Mecanismo De Acción

6-methyl-5,6,7,8-tetrahydroquinolin-3-amine is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. It has been shown to interact with the active site of AChE, blocking the enzyme’s activity and preventing the breakdown of acetylcholine. This inhibition of AChE can lead to an increase in acetylcholine levels, which can result in a variety of physiological effects.

Biochemical and Physiological Effects

The inhibition of AChE by 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine can lead to a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved memory. In addition, it has been shown to increase the release of dopamine, a neurotransmitter involved in reward and pleasure, which can lead to improved mood and motivation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-methyl-5,6,7,8-tetrahydroquinolin-3-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of organic solvents. In addition, it is non-toxic and has a low melting point, making it easy to handle and store. However, 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine is sensitive to light and oxygen, and it can be degraded by heat or alkaline conditions, so it should be stored in a dark, cool, and dry place.

Direcciones Futuras

The potential applications of 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine are still being explored, and there are a variety of future directions that could be pursued. These include further studies of its mechanism of action, the development of new synthesis methods, and the exploration of its potential uses in drug design and biochemistry. Additionally, 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine could be studied for its potential therapeutic applications in diseases such as Alzheimer’s and Parkinson’s, as well as its potential uses in agriculture and industrial processes.

Métodos De Síntesis

6-methyl-5,6,7,8-tetrahydroquinolin-3-amine can be synthesized in a variety of ways, including the use of a strong base such as potassium tert-butoxide or sodium hydride to react with an aldehyde or ketone. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a temperature of 40-60 °C. The reaction can also be catalyzed by various transition metal complexes, such as palladium or copper, to improve the yield of the product.

Aplicaciones Científicas De Investigación

6-methyl-5,6,7,8-tetrahydroquinolin-3-amine has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry. It has been used as a building block for synthesizing a variety of compounds, including heterocyclic compounds and natural products. It has also been used as a starting material for the synthesis of pharmaceuticals, such as antifungal and antiviral agents. In addition, 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine has been used in biochemistry studies to investigate the structure and function of proteins, enzymes, and other biomolecules.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine involves the reduction of the corresponding ketone intermediate followed by reductive amination.", "Starting Materials": [ "4-methyl-2-cyclohexenone", "ammonium formate", "sodium cyanoborohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 4-methyl-2-cyclohexenone is reacted with ammonium formate and sodium cyanoborohydride in acetic acid to yield 6-methyl-5,6,7,8-tetrahydroquinolin-3-one.", "Step 2: The ketone intermediate is then reduced using sodium borohydride in ethanol to yield 6-methyl-5,6,7,8-tetrahydroquinolin-3-ol.", "Step 3: The final step involves reductive amination of the alcohol intermediate using ammonium formate and sodium cyanoborohydride in the presence of sodium hydroxide to yield 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine." ] } | |

Número CAS |

214698-46-1 |

Nombre del producto |

6-methyl-5,6,7,8-tetrahydroquinolin-3-amine |

Fórmula molecular |

C10H14N2 |

Peso molecular |

162.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)